molecular formula C24H22FN3O5S B14953709 N-(2-ethoxyphenyl)-2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(2-ethoxyphenyl)-2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B14953709
M. Wt: 483.5 g/mol
InChI Key: UFXWNADSOJSJDQ-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials may include 2-ethoxyphenylamine, 4-fluorobenzenesulfonyl chloride, and other reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives with different substituents. Examples include:

  • N-(2-METHOXYPHENYL)-2-[1-(4-CHLOROBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE
  • N-(2-HYDROXYPHENYL)-2-[1-(4-BROMOBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2-ETHOXYPHENYL)-2-[1-(4-FLUOROBENZENESULFONYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]ACETAMIDE lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H22FN3O5S

Molecular Weight

483.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonyl-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C24H22FN3O5S/c1-2-33-22-10-6-4-8-19(22)26-23(29)15-21-24(30)27-18-7-3-5-9-20(18)28(21)34(31,32)17-13-11-16(25)12-14-17/h3-14,21H,2,15H2,1H3,(H,26,29)(H,27,30)

InChI Key

UFXWNADSOJSJDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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